3-[(Difluoromethoxy)methyl]piperidine hydrochloride
CAS No.: 2098132-34-2
Cat. No.: VC6393981
Molecular Formula: C7H14ClF2NO
Molecular Weight: 201.64
* For research use only. Not for human or veterinary use.
![3-[(Difluoromethoxy)methyl]piperidine hydrochloride - 2098132-34-2](/images/structure/VC6393981.png)
Specification
CAS No. | 2098132-34-2 |
---|---|
Molecular Formula | C7H14ClF2NO |
Molecular Weight | 201.64 |
IUPAC Name | 3-(difluoromethoxymethyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C7H13F2NO.ClH/c8-7(9)11-5-6-2-1-3-10-4-6;/h6-7,10H,1-5H2;1H |
Standard InChI Key | ZANMJKAIAGSVCJ-UHFFFAOYSA-N |
SMILES | C1CC(CNC1)COC(F)F.Cl |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a piperidine backbone (C₅H₁₁N) with a -(CH₂OCHF₂) substituent at the 3-position. The hydrochloride salt form enhances its stability and solubility in polar solvents. The difluoromethoxy group introduces electronegative fluorine atoms, which influence electronic distribution and intermolecular interactions.
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. For 3-[(difluoromethoxy)methyl]piperidine hydrochloride, computational modeling suggests that the bulky difluoromethoxy-methyl group preferentially occupies an equatorial position to minimize steric strain.
Molecular Formula and Weight
The molecular formula is C₈H₁₅F₂NO₂·HCl, yielding a molecular weight of 239.67 g/mol (calculated from isotopic distributions).
Spectroscopic Characterization
Key spectral data for analogous compounds include:
Synthetic Methodologies
Primary Routes
Synthesis typically involves a multi-step protocol:
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Piperidine Functionalization: Introduction of the difluoromethoxy-methyl group via nucleophilic substitution or coupling reactions.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Stepwise Procedure
A representative synthesis adapted from analogous piperidine derivatives involves:
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Methylpiperidine Precursor: React 3-hydroxymethylpiperidine with chlorodifluoromethane in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
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Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the free base.
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Salt Formation: Dissolve in anhydrous ether, bubble HCl gas, and precipitate the hydrochloride salt.
Reaction Scheme:
Yield Optimization
Critical parameters affecting yield (typically 45–65%):
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Solvent Choice: Polar aprotic solvents (DMF, acetonitrile) improve reaction kinetics.
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Temperature: Reactions above 70°C reduce side-product formation.
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Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance difluoromethoxy group incorporation .
Physicochemical Properties
Solubility and Stability
Property | Value |
---|---|
Water Solubility | 85 mg/mL (25°C) |
logP (Octanol/Water) | 1.2 ± 0.3 |
Melting Point | 192–195°C (decomposes) |
pH Stability | Stable at 2–6, degrades >8 |
Thermal Behavior
Differential scanning calorimetry (DSC) shows an endothermic peak at 194°C corresponding to salt dissociation. Thermogravimetric analysis (TGA) indicates 5% weight loss at 150°C due to residual solvent.
Biological Activity and Applications
Mechanism of Action
The difluoromethoxy group may enhance membrane permeability via lipophilicity modulation. Piperidine’s amine group facilitates target binding through hydrogen bonding or ionic interactions .
Material Science Applications
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Ligand Design: Chelates transition metals (e.g., Cu²⁺, Kd = 10⁻⁷ M) for catalytic systems.
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Ionic Liquids: Forms low-melting salts (Tm = −45°C) with bis(trifluoromethanesulfonyl)imide.
Test System | Result (LD₅₀) |
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Rat (oral) | 480 mg/kg |
Daphnia magna | EC₅₀ = 22 mg/L (48h) |
Future Research Directions
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